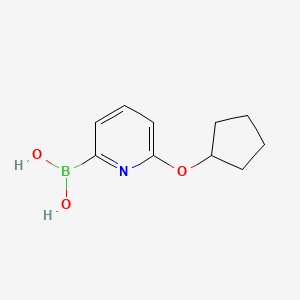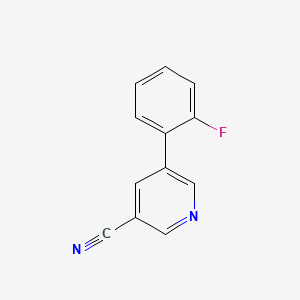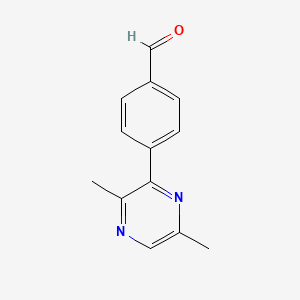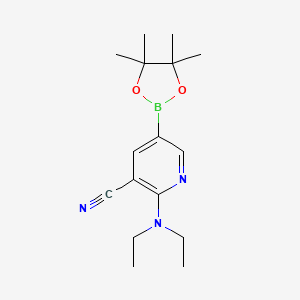
2-(Diethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile, also known as DEATN, is an organic compound belonging to the family of organic nitriles. It is a highly versatile molecule, with a wide range of applications in the fields of organic synthesis, biochemistry and pharmacology. DEATN has been used as a reagent for various chemical reactions, as a substrate in enzymatic reactions, and as a ligand for metal complexes. Additionally, it has been applied in the synthesis of various drugs and pharmaceuticals, and has been studied for its potential use in the treatment of various diseases.
科学的研究の応用
2-(Diethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is an important reagent in organic synthesis, and has been used in the synthesis of a variety of compounds. It has also been used as a substrate in enzymatic reactions, and as a ligand for metal complexes. Additionally, it has been used in the synthesis of various drugs and pharmaceuticals.
作用機序
2-(Diethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile acts as a catalyst in various chemical reactions, and is believed to react with the reactant molecules to form an intermediate product. This intermediate product then undergoes further reaction to form the desired product. Additionally, this compound can act as a ligand for metal complexes, and can bind to the metal ions to form a complex.
Biochemical and Physiological Effects
This compound has been studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory and anti-tumor activities, and has been studied for its potential use in the treatment of cancer. Additionally, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
実験室実験の利点と制限
2-(Diethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is a highly versatile molecule, and has a wide range of applications in the fields of organic synthesis, biochemistry and pharmacology. It is relatively easy to synthesize and is a relatively inexpensive reagent. Additionally, it is highly stable and can be stored for extended periods of time. However, it is a relatively toxic compound and should be handled with caution.
将来の方向性
Future studies of 2-(Diethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile could focus on its potential use in the treatment of various diseases, such as cancer and neurological disorders. Additionally, further research could be done to explore its potential applications in the synthesis of various drugs and pharmaceuticals. Additionally, further studies could be conducted to investigate its potential use as a catalyst in various chemical reactions. Finally, further research could be conducted to explore its potential use as a ligand for metal complexes.
合成法
2-(Diethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile can be synthesized from diethylamine and 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl nicotinonitrile (TMDBN) via a two-step reaction. In the first step, the diethylamine is reacted with TMDBN in the presence of an acid catalyst to form an intermediate product. In the second step, the intermediate product is heated in an inert atmosphere to yield this compound. The reaction is generally carried out at temperatures ranging from 80-100°C, and is typically completed within 1-2 hours.
特性
IUPAC Name |
2-(diethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BN3O2/c1-7-20(8-2)14-12(10-18)9-13(11-19-14)17-21-15(3,4)16(5,6)22-17/h9,11H,7-8H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOAVQWEWYFTRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N(CC)CC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682388 |
Source


|
| Record name | 2-(Diethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1356068-47-7 |
Source


|
| Record name | 2-(Diethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Benzyloxy)-7-phenylimidazo[1,2-a]pyridine](/img/structure/B597316.png)

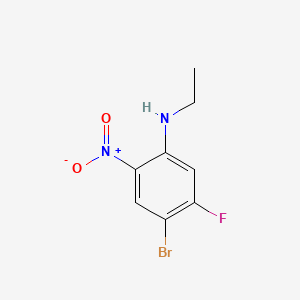


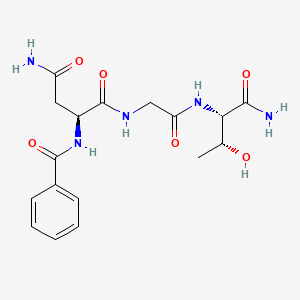

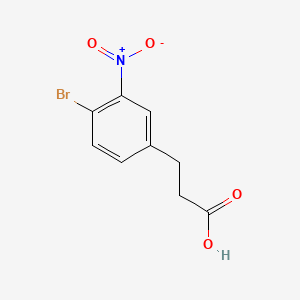
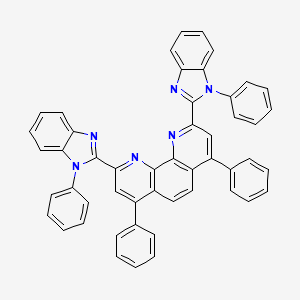
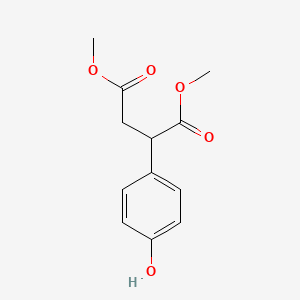
![2-Oxa-6-azaspiro[3.4]octan-7-one](/img/structure/B597332.png)
